2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol is a synthetic organic compound characterized by the presence of chlorinated aromatic rings and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 2,4-dichlorobenzyl chloride.
Formation of Sulfonyl Chloride: The 4-chlorobenzene is first converted to 4-chlorobenzenesulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The 4-chlorobenzenesulfonyl chloride reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Addition of Propanol: The final step involves the addition of 2-propanol to the sulfonyl intermediate under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanone or corresponding carboxylic acids.
Reduction: Products include 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)thio]-2-propanol.
Substitution: Products vary depending on the nucleophile used, such as 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanamine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as leads in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)sulfonyl]-2-propanol
- 2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)sulfonyl]-2-propanol
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol is unique due to the specific positioning of the chlorine atoms on the benzyl and phenyl rings. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effectiveness.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O3S/c1-16(20,12-3-6-13(17)7-4-12)10-23(21,22)9-11-2-5-14(18)8-15(11)19/h2-8,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYETFAVWSTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.